Tert-butyl 5-chlorothiophene-2-carboxylate
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Overview
Description
Tert-butyl 5-chlorothiophene-2-carboxylate is an organic compound with the molecular formula C9H11ClO2S and a molecular weight of 218.7 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a tert-butyl ester group and a chlorine atom at the 5-position of the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-chlorothiophene-2-carboxylate typically involves the esterification of 5-chlorothiophene-2-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction can be summarized as follows:
5-chlorothiophene-2-carboxylic acid+tert-butyl alcoholacid catalysttert-butyl 5-chlorothiophene-2-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-chlorothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (e.g., 50-80°C)
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvent (e.g., dichloromethane), temperature (e.g., 0-25°C)
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., tetrahydrofuran), temperature (e.g., 0-25°C)
Major Products Formed
Substitution: 5-substituted thiophene-2-carboxylates
Oxidation: Thiophene-2-carboxylate sulfoxides or sulfones
Reduction: 5-chlorothiophene-2-methanol
Scientific Research Applications
Tert-butyl 5-chlorothiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 5-chlorothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways . The presence of the chlorine atom and the ester group can affect the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl thiophene-2-carboxylate: Lacks the chlorine atom at the 5-position, resulting in different reactivity and applications.
5-chlorothiophene-2-carboxylic acid: Lacks the tert-butyl ester group, affecting its solubility and reactivity.
Thiophene-2-carboxylic acid: Lacks both the chlorine atom and the tert-butyl ester group, leading to different chemical properties and applications.
Uniqueness
Tert-butyl 5-chlorothiophene-2-carboxylate is unique due to the combination of the chlorine atom and the tert-butyl ester group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
IUPAC Name |
tert-butyl 5-chlorothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-9(2,3)12-8(11)6-4-5-7(10)13-6/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJZSNMVKHBRTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(S1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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